molecular formula C19H16ClFN2O2 B3013553 2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851404-64-3

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B3013553
CAS No.: 851404-64-3
M. Wt: 358.8
InChI Key: IAIQZUGGXZLLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Scientific Research Applications

2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c1-11-5-6-12-10-13(18(24)23-16(12)9-11)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIQZUGGXZLLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.